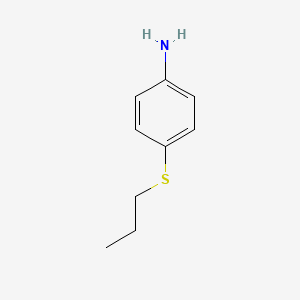

4-(Propylthio)aniline

Vue d'ensemble

Description

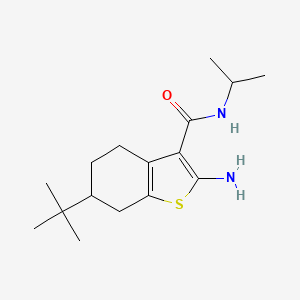

4-(Propylthio)aniline is a chemical compound that is part of a broader class of aniline derivatives. Aniline itself is an aromatic amine, and its derivatives are widely used in the chemical industry for the synthesis of dyes, polymers, and pharmaceuticals. The specific structure of 4-(Propylthio)aniline suggests that it contains a propylthio functional group attached to the aniline moiety, which could potentially influence its physical, chemical, and electronic properties.

Synthesis Analysis

The synthesis of aniline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of disulfide-containing aniline derivatives involves alkylbromination, thioesterification, and reduction processes . Similarly, the synthesis of 4-substituted anilines can be achieved through a one-pot synthesis involving propargylic chlorides and anilines, with key interactions facilitated by hexafluoroisopropanol . These methods highlight the versatility in synthetic approaches for modifying the aniline core structure to introduce different substituents, such as the propylthio group.

Molecular Structure Analysis

The molecular structure of aniline derivatives significantly affects their properties and potential applications. For example, the presence of a bromine atom in the propyloxy side chain of certain aniline derivatives can alter their mesomorphic properties . The molecular structure, including the substituents attached to the aniline ring, can influence the thermal behavior, phase transition temperatures, and anisotropic changes of the compounds .

Chemical Reactions Analysis

Aniline derivatives can participate in various chemical reactions, including polymerization. The presence of specific functional groups, such as disulfide bonds, can affect the polymerization process. For instance, disulfide-containing aniline monomers can hinder polymerization due to steric hindrance, although copolymerization with aniline can still yield polymers with good redox activities . The reactivity of aniline derivatives can also be tailored for the synthesis of complex molecules, as demonstrated by the total syntheses of aflaquinolone F and I using aryl-substituted tetrahydroquinolines derived from anilines .

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are closely related to their molecular structure. The introduction of different substituents can lead to a variety of mesomorphic properties, such as smectic or nematic phases, which are relevant for liquid crystal applications . The electronic properties of aniline derivatives can be probed using spectroscopic techniques, revealing insights into the electronic interactions within the molecule . Additionally, the synthesis of novel polymers based on aniline derivatives can result in materials with desirable properties, such as high conductivity and potential use in solar cell applications .

Applications De Recherche Scientifique

-

Optoelectronic Devices

- Polyanilines have been recognized for their significant benefits in optoelectronic devices .

- They are promising candidates due to their unique properties such as transparency, lightweight, low cost, flexibility, optical, electrical, and dielectric over the inorganic semiconductors .

- Polyaniline has promising potential in many optoelectronic applications as well as in supercapacitors .

-

Supercapacitors

-

Sensors

-

Rechargeable Batteries

-

Shielding of Electromagnetic Interference

-

Rubber Production

-

Industrial Chemistry

-

Chemical Synthesis

-

Crystal Formation

Propriétés

IUPAC Name |

4-propylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHFERQADHACDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404225 | |

| Record name | 4-(PROPYLTHIO)ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Propylthio)aniline | |

CAS RN |

22133-40-0 | |

| Record name | 4-(PROPYLTHIO)ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

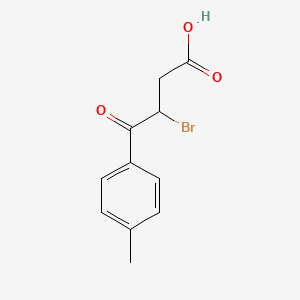

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1275001.png)

![6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275008.png)

![3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1275009.png)